l-Methylephedrine Hydrochloride: A Technical Guide on its Discovery, History, and Scientific Foundation
l-Methylephedrine Hydrochloride: A Technical Guide on its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
l-Methylephedrine hydrochloride is a sympathomimetic amine with a history deeply intertwined with the study of natural alkaloids from the Ephedra genus. First identified by 1927, its journey from a natural plant compound to a subject of chemical and pharmacological investigation reflects the broader evolution of alkaloid research.[1][2] This technical guide provides a comprehensive overview of l-Methylephedrine hydrochloride, covering its discovery, synthesis, mechanism of action, and the experimental protocols that have defined its scientific understanding. The document is structured to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development, presenting quantitative data in accessible formats and illustrating key processes through detailed diagrams.
Discovery and Historical Context
The history of l-methylephedrine hydrochloride is inseparable from the exploration of alkaloids derived from Ephedra species.[1] The investigation into these plants in Western literature began with the isolation of ephedrine in 1888.[1] l-Methylephedrine was subsequently identified as a naturally occurring alkaloid in various species, including Ephedra sinica, Ephedra vulgaris, and Ephedra distachya.[1][2] Its discovery was documented by 1927, positioning it within the "golden age" of alkaloid chemistry.[1][2]
Early research efforts were primarily focused on the fundamental tasks of isolation from plant sources, characterization of its chemical structure, and the development of synthetic pathways.[1] This foundational work established l-methylephedrine as a member of the ephedrine-related sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines on the sympathetic nervous system.[1] Its structural similarity to ephedrine and amphetamine made it a valuable molecule for scientific inquiry, particularly for understanding the structure-activity relationships of sympathomimetic amines and probing the function of adrenergic receptors.[1]
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Caption: A timeline of key events in the history of l-Methylephedrine.
Chemical Properties and Synthesis
l-Methylephedrine, or (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, is a substituted amphetamine.[2] Like its parent compound ephedrine, it possesses two stereogenic centers, giving rise to four possible stereoisomers.[1] The "l-" prefix denotes its specific stereochemical configuration.
For pharmaceutical applications, the free base is typically converted to its hydrochloride salt. This standard acid-base reaction improves the compound's stability, water solubility, and handling properties.[1]
Data Presentation: Physical and Chemical Properties
The following tables summarize key quantitative data for l-Methylephedrine and its hydrochloride salt.
Table 1: Physical and Chemical Properties of l-Methylephedrine Hydrochloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 17605-71-9 | |
| Molecular Formula | C11H18ClNO | |
| Molecular Weight | 215.72 g/mol | [3] |
| Melting Point | 192-194 °C | |
| Boiling Point | 251.3 °C at 760 mmHg | |
| Density | 1.009 g/cm³ | |
| Flash Point | 96.9 °C |
| Specific Rotation [α]D²⁰ | -29.8° (c=4.6) |[4] |
Table 2: Properties of l-Methylephedrine (Free Base)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 552-79-4 | [2] |
| Molecular Formula | C11H17NO | [2] |
| Molar Mass | 179.263 g/mol | [2] |
| Melting Point | 86.5-87.5 °C | [5] |
| Specific Rotation [α]D²⁰ | -29.5° (c=4.54, MeOH) |[5] |
Synthesis Workflow
The most common laboratory synthesis for l-Methylephedrine is the N-methylation of l-ephedrine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (formalin), is a well-established method for this transformation.
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Caption: A workflow diagram illustrating the synthesis of l-Methylephedrine HCl.
Pharmacology and Mechanism of Action
l-Methylephedrine hydrochloride is classified as a sympathomimetic amine.[1] Its pharmacological effects stem from its interaction with the adrenergic system.
Mechanism of Action
The primary mechanism of action for methylephedrine is similar to that of other ephedra alkaloids.[6]
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Adrenergic Receptor Agonism: It acts as a direct agonist on both α- and β-adrenergic receptors.[2][6]
-
Norepinephrine Release: It functions as an indirectly acting sympathomimetic by promoting the release of norepinephrine from presynaptic nerve terminals.[2][6]
This dual action leads to its physiological effects, including bronchodilation (relaxation of bronchial smooth muscle), nasal decongestion, and an increase in blood pressure.[2][6][7] It is used in some over-the-counter preparations as an antiasthmatic, antitussive (cough suppressant), and decongestant.[2][8]
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Caption: Mechanism of action for l-Methylephedrine as a sympathomimetic agent.
Pharmacokinetics and Toxicology
l-Methylephedrine is rapidly absorbed after oral administration.[9] It is metabolized in the body to ephedrine and norephedrine.[2][6] Excretion occurs primarily through urine.[2]
Table 3: Pharmacokinetic and Toxicological Data
| Parameter | Value | Reference |
|---|---|---|
| Metabolites | Methylephedrine N-oxide, Ephedrine, Norephedrine | [2][6] |
| Urinary Excretion | ||
| Unchanged Drug | 33-40% of dose | [2][6] |
| Methylephedrine N-oxide | ~15% of dose | [2][6] |
| Ephedrine | ~8% of dose | [2][6] |
| Biological Half-Life | 3-6 hours (for Ephedrine) | [6] |
| LD₅₀ (Mouse, i.p.) | 185 mg/kg | [8] |
| Normal Daily Dose | 160-200 mg |[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to l-Methylephedrine hydrochloride.
Protocol: Synthesis of l-Methylephedrine from l-Ephedrine Hydrochloride
This protocol is based on the principles of the Eschweiler-Clarke reaction.
Materials:
-
l-Ephedrine hydrochloride
-
Formic acid (85%)
-
Formalin solution (35-37% formaldehyde)
-
Sodium hydroxide (NaOH) solution (40%)
-
Methanol
-
Hydrochloric acid (HCl) solution or gas
-
Diethyl ether or acetone
-
Standard laboratory glassware for reflux and recrystallization
Procedure:
-
Dissolution: Dissolve 30.3 g (0.15 mol) of l-ephedrine hydrochloride in 60 mL of warm water in a round-bottom flask.[5]
-
Reagent Addition: Add 15 mL (0.15 mol) of 40% sodium hydroxide solution and 21.7 g (0.4 mol) of 85% formic acid to the flask.[5]
-
Initiate Reflux: Heat the mixture to reflux using a heating mantle.
-
N-Methylation: While refluxing, add 15 g (0.18 mol) of 35% formalin solution dropwise over a period of 20 minutes.[5]
-
Reaction Completion: Continue to reflux the mixture for 3 hours.[5]
-
Workup - Precipitation: Concentrate the reaction solution to half its original volume. Allow it to cool, then make the solution alkaline (pH ~11) by adding 40% sodium hydroxide solution to precipitate the l-methylephedrine free base.[5]
-
Isolation and Purification: Filter the precipitated crystals and recrystallize them from methanol to yield pure l-methylephedrine free base.[5]
-
Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether). Add a solution of hydrogen chloride (e.g., HCl gas dissolved in ether) until precipitation is complete. Filter and dry the resulting l-methylephedrine hydrochloride crystals.[1]
Protocol: Isolation of Ephedra Alkaloids from Plant Material
This is a generalized protocol for the extraction of alkaloids, including l-methylephedrine, from Ephedra species.
Materials:
-
Dried, powdered Ephedra plant material
-
Saturated sodium hydroxide solution
-
Xylene or supercritical CO₂ with methanol/diethylamine modifier
-
Dilute oxalic acid or sulfuric acid solution
-
Apparatus for solvent extraction (Soxhlet or supercritical fluid extractor)
-
HPLC system for separation
Procedure:
-
Alkalinization: Mix the powdered Ephedra material with a saturated sodium hydroxide solution. Allow it to soak for 1-3 hours. This process converts the alkaloid salts present in the plant into their free base forms, which are more soluble in organic solvents.[10]
-
Extraction: Extract the alkalinized plant material with a nonpolar solvent like xylene by heating under reflux for 2-8 hours.[10] Alternatively, use supercritical fluid extraction (SFE) with CO₂ modified with 10% (v/v) diethylamine in methanol for selective extraction.[11]
-
Acid Wash: Transfer the organic extract containing the free base alkaloids into a separation funnel. Add a dilute acid solution (e.g., 2% oxalic acid) and shake vigorously.[10] The alkaloids will react with the acid to form salts, which are soluble in the aqueous layer. Allow the layers to separate.
-
Separation: Collect the aqueous layer containing the mixed alkaloid salts.
-
Purification: The individual alkaloids (ephedrine, pseudoephedrine, methylephedrine, etc.) can now be separated from the aqueous extract using preparative High-Performance Liquid Chromatography (HPLC).[12]
-
Crystallization: The fraction corresponding to l-methylephedrine is collected, concentrated, and crystallized, often after conversion to the hydrochloride salt to yield a stable, solid product.
Protocol: Identification of dl-Methylephedrine Hydrochloride
This protocol is adapted from the Japanese Pharmacopoeia for identification purposes.[13]
Procedure:
-
Colorimetric Test:
-
Prepare a 1-in-100 solution of the sample in water.
-
To 2 mL of this solution, add 1 drop of copper (II) sulfate test solution (TS) and 2 mL of sodium hydroxide TS. A blue-purple color should develop.
-
Add 1 mL of diethyl ether to the mixture and shake. A red-purple color will develop in the top diethyl ether layer, while the bottom aqueous layer remains blue-purple.[13]
-
-
UV-Visible Spectrophotometry:
-
Prepare a solution of the sample in 0.1 mol/L hydrochloric acid.
-
Determine the absorption spectrum of the solution using a UV-Vis spectrophotometer.
-
The solution should exhibit a maximum absorbance between 277 nm and 283 nm.[13]
-
-
Precipitation Test:
-
Dissolve 0.1 g of the sample in 1 mL of water.
-
Add 10 mL of 2,4,6-trinitrophenol TS.
-
Allow the mixture to stand for 2 hours, shaking occasionally. A precipitate should form.[13]
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Disclaimer: This document is intended for informational and research purposes only. The experimental protocols described should be carried out in a controlled laboratory setting by qualified professionals, adhering to all relevant safety guidelines.
References
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- 2. Methylephedrine - Wikipedia [en.wikipedia.org]
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- 4. KR820000327B1 - Process for the preparation of methyl ephedrine hydrochloride - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. go.drugbank.com [go.drugbank.com]
- 9. academic.oup.com [academic.oup.com]
- 10. CN103833559A - Extraction process of ephedrine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2012011619A1 - Method for separating ephedrine from ephedra sinica stapf at a high yield, and adjuvant for enhancing immunity containing ephedrine as an active ingredient - Google Patents [patents.google.com]
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